2,3-Difluoro-5-methylbenzoyl chloride
Overview
Description
2,3-Difluoro-5-methylbenzoyl chloride: is an organic compound with the molecular formula C8H5ClF2O and a molecular weight of 190.57 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 5 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluoro-5-methylbenzoyl chloride can be synthesized through the chlorination of 2,3-difluoro-5-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-difluoro-5-methylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2,3-difluoro-5-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base (e.g., pyridine) and an inert solvent (e.g., dichloromethane).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2,3-Difluoro-5-methylbenzoic Acid: Formed from hydrolysis.
Aryl Ketones: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
2,3-Difluoro-5-methylbenzoyl chloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of fluorinated aromatic compounds, which have unique chemical properties.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals
Medicine: Utilized in the development of new drugs, especially those targeting specific enzymes or receptors. Fluorinated compounds often exhibit improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,3-difluoro-5-methylbenzoyl chloride is primarily based on its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The presence of fluorine atoms in the molecule can influence its reactivity and the stability of the products formed. The compound can also participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with electron-rich aromatic compounds .
Comparison with Similar Compounds
2,6-Difluoro-3-methylbenzoyl chloride: Similar in structure but with fluorine atoms at the 2 and 6 positions.
2,3-Difluorobenzoyl chloride: Lacks the methyl group at the 5 position.
5-Methylbenzoyl chloride: Lacks the fluorine atoms at the 2 and 3 positions
Uniqueness: 2,3-Difluoro-5-methylbenzoyl chloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique substitution pattern can influence its reactivity and the properties of the compounds derived from it. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2,3-difluoro-5-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-2-5(8(9)12)7(11)6(10)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNULGOFJIEPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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